molecular formula C10H18O4 B13864133 6-Butoxy-6-oxohexanoic acid CAS No. 7529-33-1

6-Butoxy-6-oxohexanoic acid

Cat. No.: B13864133
CAS No.: 7529-33-1
M. Wt: 202.25 g/mol
InChI Key: UDHHXYYEUWKHMF-UHFFFAOYSA-N
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Description

6-Butoxy-6-oxohexanoic acid is an organic compound with the molecular formula C10H18O4. It is a derivative of hexanoic acid, characterized by the presence of a butoxy group and a keto group at the sixth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Butoxy-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method yields 6-oxohexanoic acid, which can then be esterified to form this compound . Another method involves the oxidation of cyclohexane derivatives, such as 2-hydroxycyclohexanone, using peroxide compounds .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical oxidizing agents and catalysts. For example, the oxidation of cyclohexane to cyclohexanol and cyclohexanone can produce bifunctional C6 carboxylic acids, including 6-oxohexanoic acid, which can then be converted to this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-butoxy-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The compound can undergo oxidative and reductive transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, making the compound a potential candidate for therapeutic applications .

Properties

IUPAC Name

6-butoxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHXYYEUWKHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291889
Record name 6-butoxy-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-33-1
Record name NSC78939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-butoxy-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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